6-Methoxy Substitution Confers Distinct Tubulin Polymerization Inhibitory Potential Relative to Unsubstituted Analogs
While direct head-to-head data for the exact title compound are absent from primary literature, structure-activity relationship (SAR) studies on closely related 3-formylindole derivatives demonstrate that the 6-methoxy substitution is a critical determinant of tubulin polymerization inhibitory activity [1]. A 3-formyl-6-methoxy-2-phenylindole analog (compound 3e) exhibited an IC50 of 1.5 μM for tubulin polymerization inhibition, whereas many other 3-formylindole derivatives lacking the 6-methoxy group were inactive in the same assay system [1]. This class-level inference establishes that the 6-methoxy group present in 1-Boc-3-Formyl-6-methoxyindole is not an inert substituent but a pharmacophoric element that can confer biological activity in downstream derivatives [1].
| Evidence Dimension | Tubulin polymerization inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly tested; 6-methoxy-containing analog 3e shows IC50 = 1.5 μM |
| Comparator Or Baseline | Multiple 3-formylindole derivatives lacking 6-methoxy group: Inactive |
| Quantified Difference | Qualitative shift from inactive to 1.5 μM IC50 conferred by 6-methoxy substitution |
| Conditions | In vitro tubulin polymerization assay using purified tubulin |
Why This Matters
The presence of the 6-methoxy group enables access to biologically active chemotypes (e.g., tubulin inhibitors), whereas the corresponding unsubstituted N-Boc aldehyde would lead to inactive compounds.
- [1] Gastpar, R., Goldbrunner, M., Marko, D., & von Angerer, E. (1998). Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization. Journal of Medicinal Chemistry, 41(25), 4965-4972. View Source
